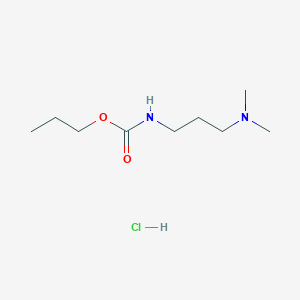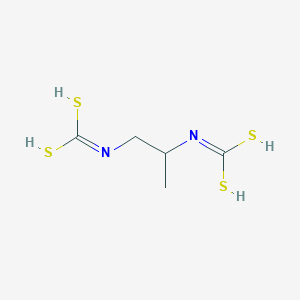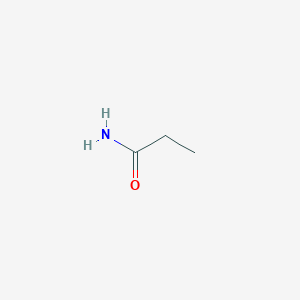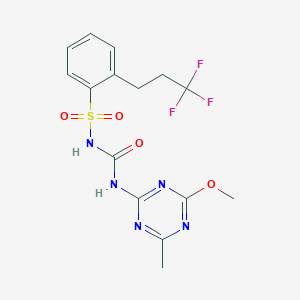
4,5-Difluorobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Difluorobenzo(a)pyrene (DFB[a]P) is a polycyclic aromatic hydrocarbon (PAH) that is widely studied due to its carcinogenic properties. It is a potent mutagen and is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC). DFB[a]P is commonly found in tobacco smoke, diesel exhaust, and other environmental pollutants.
Mécanisme D'action
DFB[a]P is metabolized in the liver to form reactive intermediates that can bind to DNA and cause mutations. The metabolites of DFB[a]P can also cause oxidative stress and inflammation, which can contribute to carcinogenesis.
Biochemical and Physiological Effects:
DFB[a]P has been shown to cause DNA damage, oxidative stress, and inflammation in various cell types. It has also been shown to induce tumors in animal models. In humans, exposure to DFB[a]P has been associated with an increased risk of lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
DFB[a]P is a useful tool for studying the mechanisms of 4,5-Difluorobenzo(a)pyrene-induced carcinogenesis. However, it is important to note that DFB[a]P is a potent mutagen and carcinogen, and precautions should be taken when handling this compound in the laboratory.
Orientations Futures
There are several areas of future research in the field of DFB[a]P. One area of focus is the development of new methods for detecting DFB[a]P in environmental samples. Another area of focus is the development of new therapies for 4,5-Difluorobenzo(a)pyrene-induced cancers. Additionally, more research is needed to understand the mechanisms of DFB[a]P-induced carcinogenesis and to identify potential preventive measures.
Méthodes De Synthèse
DFB[a]P can be synthesized through several methods, including the Friedel-Crafts reaction and the Diels-Alder reaction. The Friedel-Crafts reaction involves the reaction of fluorobenzene with benzene in the presence of a Lewis acid catalyst. The Diels-Alder reaction involves the reaction of 1,2,4,5-tetrafluorobenzene with benzyne in the presence of a dienophile.
Applications De Recherche Scientifique
DFB[a]P is widely studied in scientific research due to its carcinogenic properties. It is used as a model compound to study the mechanisms of 4,5-Difluorobenzo(a)pyrene-induced carcinogenesis. DFB[a]P is also used to study the effects of environmental pollutants on human health.
Propriétés
Numéro CAS |
137197-08-1 |
|---|---|
Nom du produit |
4,5-Difluorobenzo(a)pyrene |
Formule moléculaire |
C20H10F2 |
Poids moléculaire |
288.3 g/mol |
Nom IUPAC |
4,5-difluorobenzo[a]pyrene |
InChI |
InChI=1S/C20H10F2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10H |
Clé InChI |
LQXHWHJFDOGIIU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F |
SMILES canonique |
C1=CC=C2C3=C4C(=CC2=C1)C(=C(C5=CC=CC(=C54)C=C3)F)F |
Autres numéros CAS |
137197-08-1 |
Synonymes |
4,5-difluorobenzo(a)pyrene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3As,5aR,6aR,6bS)-4-bromo-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole](/img/structure/B166645.png)
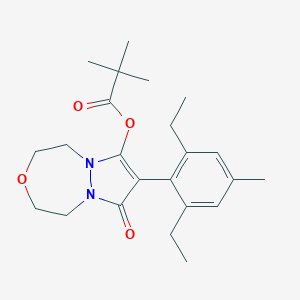
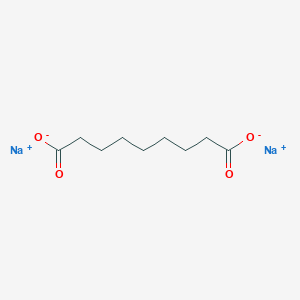
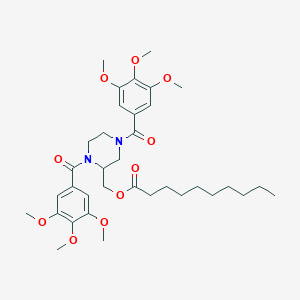
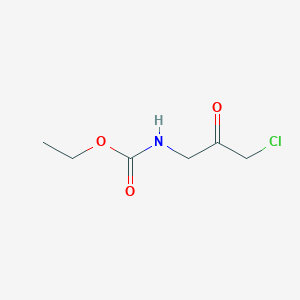
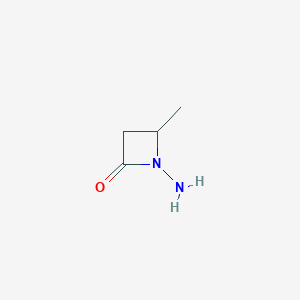


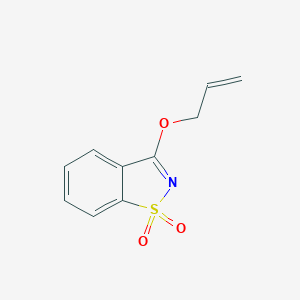
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
